molecular formula C9H14N2O2 B2897328 Ethyl 1-isopropyl-1H-imidazole-4-carboxylate CAS No. 1260793-84-7

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2897328
CAS No.: 1260793-84-7
M. Wt: 182.223
InChI Key: CSGPLBRMRXBYOR-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (C₉H₁₄N₂O₂, molecular weight: 182.22 g/mol) is an imidazole derivative featuring an isopropyl substituent at the 1-position and an ethyl ester group at the 4-position of the heterocyclic ring . Imidazole derivatives are well-known for their versatility as ligands and intermediates in organic synthesis. The isopropyl group introduces steric bulk, which may influence reactivity, solubility, and intermolecular interactions, while the ester moiety provides a site for further functionalization. Commercial suppliers such as BETAPHARMA (U.S.) list this compound, highlighting its industrial relevance .

Properties

IUPAC Name

ethyl 1-propan-2-ylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGPLBRMRXBYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with isopropylamine to form the intermediate, which then undergoes cyclization with formamide to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent extraction and recrystallization are common purification steps employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

To contextualize Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, it is essential to compare it with structurally analogous imidazole derivatives. Key factors include substituent effects, physicochemical properties, and functional utility.

Structural Analogs and Substituent Effects

The table below summarizes differences in substituents and molecular weights among selected imidazole carboxylates:

Compound Name Substituent at 1-Position Ester Group at 4-Position Molecular Weight (g/mol) Key Properties/Applications
This compound Isopropyl Ethyl 182.22 High steric bulk; potential ligand
Ethyl 1-methyl-1H-imidazole-4-carboxylate Methyl Ethyl 154.17 Lower steric hindrance; common intermediate
Mthis compound Isopropyl Methyl 168.20 Reduced lipophilicity vs. ethyl ester
Ethyl 1-phenyl-1H-imidazole-4-carboxylate Phenyl Ethyl 216.24 Enhanced π-π interactions; catalytic uses

Key Observations :

  • Steric Effects : The isopropyl group in this compound increases steric hindrance compared to methyl or phenyl substituents. This may reduce reactivity in nucleophilic substitution reactions but enhance selectivity in coordination chemistry .
  • Lipophilicity : Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting solubility and membrane permeability in biological systems.
  • Crystallographic Behavior : Tools like SHELX and Mercury are widely used for analyzing such compounds’ crystal structures. For example, steric bulk from the isopropyl group could influence packing efficiency or void spaces in the crystal lattice .
Physicochemical Properties
  • Vapor Pressure : Ethyl esters typically have lower vapor pressures than simpler ethers (e.g., diethyl ether) or ketones (e.g., ethyl methyl ketone) due to stronger intermolecular forces .
  • Solubility : The isopropyl group may reduce water solubility compared to methyl-substituted analogs, as seen in similar imidazole derivatives.

Biological Activity

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (EIPC) is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of EIPC, supported by case studies and research findings.

Synthesis of this compound

EIPC is synthesized through a multistep process involving the reaction of isopropyl imidazole with ethyl chloroformate. The synthesis typically follows these steps:

  • Formation of Imidazole Derivative : Isopropyl imidazole is reacted with ethyl chloroformate to produce EIPC.
  • Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.

Biological Activity

EIPC exhibits a range of biological activities, including antibacterial, antifungal, and cytoprotective effects. The following sections detail these activities.

Antibacterial Activity

EIPC has shown promising antibacterial properties against various strains of bacteria. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding the following results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli200 nM
Staphylococcus aureus1.4 µM
Pseudomonas aeruginosa710 nM

These findings suggest that EIPC may serve as a potential candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Antifungal Activity

Research indicates that EIPC also possesses antifungal properties. It has been tested against common fungal pathogens, demonstrating significant inhibitory effects, though specific MIC values were not detailed in the available literature.

Cytoprotective Effects

The cytoprotective activity of EIPC was assessed using human erythrocytes as a model system. The compound's ability to inhibit oxidative hemolysis induced by free radicals was evaluated, revealing that EIPC can protect cell membranes from oxidative stress:

  • Oxidative Stress Assay : EIPC reduced hemolysis rates significantly compared to untreated controls, indicating its potential as a protective agent against oxidative damage .

The mechanism by which EIPC exerts its biological effects appears to be multifaceted:

  • Radical Scavenging : EIPC may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
  • Enzyme Inhibition : Preliminary studies suggest that EIPC might inhibit certain bacterial enzymes critical for survival, although further research is needed to clarify these pathways.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of EIPC in various biological contexts:

  • In Vitro Studies : A study demonstrated that EIPC exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus, suggesting its potential utility in treating infections caused by antibiotic-resistant bacteria .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays showed that EIPC had low toxicity towards human cell lines, indicating a favorable safety profile for therapeutic applications.
  • Comparative Studies : Comparative analyses with other imidazole derivatives revealed that EIPC had superior antibacterial activity compared to traditional antibiotics like tetracycline .

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